{2-[(Propylcarbamoyl)amino]phenyl}acetic acid
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Overview
Description
{2-[(Propylcarbamoyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C12H16N2O3 It is characterized by the presence of a phenylacetic acid core substituted with a propylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propylcarbamoyl)amino]phenyl}acetic acid typically involves the reaction of 2-aminophenylacetic acid with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and efficient.
Chemical Reactions Analysis
Types of Reactions
{2-[(Propylcarbamoyl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.
Scientific Research Applications
{2-[(Propylcarbamoyl)amino]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of {2-[(Propylcarbamoyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the propylcarbamoyl group.
2-Aminophenylacetic acid: The precursor in the synthesis of {2-[(Propylcarbamoyl)amino]phenyl}acetic acid.
Propylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to the presence of both the phenylacetic acid core and the propylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64460-87-3 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-[2-(propylcarbamoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C12H16N2O3/c1-2-7-13-12(17)14-10-6-4-3-5-9(10)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)(H2,13,14,17) |
InChI Key |
KXLJNPAYWTVPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1CC(=O)O |
Origin of Product |
United States |
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